molecular formula C14H16ClF3N2O2 B1403641 Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 1311279-23-8

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1403641
CAS No.: 1311279-23-8
M. Wt: 336.74 g/mol
InChI Key: SHDFVGYIVKTKRM-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex heterocyclic structures with multiple substituents. The primary name, ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, reflects the hierarchical naming system where the piperidine ring serves as the principal heterocyclic framework. The nomenclature begins with the ethyl ester designation, followed by the substitution pattern on the piperidine nitrogen at position 1, which connects to the pyridine ring bearing specific halogen and trifluoromethyl substituents.

The Chemical Abstracts Service registry number 1311279-23-8 provides the definitive identifier for this compound in chemical databases and literature. This registry number ensures unambiguous identification across different nomenclature systems and international chemical documentation. The systematic naming convention places the chloro substituent at position 6 of the pyridine ring, while the trifluoromethyl group occupies position 4, with the connection to the piperidine nitrogen occurring at position 2 of the pyridine system.

Alternative nomenclature variations may include different ordering of substituent descriptors, but the core structural features remain consistently identified through the Chemical Abstracts Service system. The MDL number MFCD19981138 serves as an additional unique identifier within the Molecular Design Limited database system, providing cross-referencing capabilities for chemical inventory and research applications. The systematic approach to naming ensures that each structural element receives appropriate designation within the overall molecular framework.

Properties

IUPAC Name

ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-8-10(14(16,17)18)7-11(15)19-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDFVGYIVKTKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Synthesis

The 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety is synthesized via halogenation and trifluoromethylation of pyridine derivatives using known protocols. Literature reports the use of substituted 2-bromo-3-chloropyridine or 5-bromo-2-dimethylaminopyridine as intermediates for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

The key step in attaching the pyridine moiety to the piperidine nitrogen involves palladium-catalyzed amination or Buchwald-Hartwig cross-coupling:

Step Reagents/Conditions Yield Notes
Reaction of ethyl isonipecotate with 2-bromo-3-chloropyridine Pd catalyst (tris-(dibenzylideneacetone)dipalladium(0)), JohnPhos ligand, sodium tert-butoxide, toluene, reflux, inert atmosphere, 4 h 39-51% Formation of the C-N bond linking piperidine and pyridine rings; inert atmosphere critical
Alternative use of 5-bromo-2-dimethylaminopyridine with modified ligands Similar conditions as above Up to 51% Ligand and base choice affect yield and selectivity

Ester Hydrolysis and Purification

Post-coupling, ester hydrolysis or purification steps may be employed to ensure the correct ester form and purity:

Step Reagents/Conditions Yield Notes
Hydrolysis with lithium hydroxide in methanol at 80 °C for 3 h LiOH, MeOH, 80 °C High Converts ester to acid if needed; followed by acidification and extraction
Acidification with HCl and recrystallization 2N HCl, ethanol/isopropanol Purification Crystallization improves compound purity and isolation

Representative Synthetic Procedure Summary

Data Table: Key Reaction Parameters and Yields

Step Description Reagents/Conditions Yield (%) Notes
Esterification of piperidine-4-carboxylic acid Ethanol, acid catalyst, reflux ~81 Provides ethyl ester core
Alkylation of ethyl piperidine-4-carboxylate Methyl iodide, K2CO3, acetonitrile, room temp, 2 h Moderate Functionalization step
Pd-catalyzed coupling with 2-bromo-3-chloropyridine Pd2(dba)3, JohnPhos, NaOtBu, toluene, reflux, inert atmosphere, 4 h 39-51 Formation of C-N bond between piperidine and pyridine
Hydrolysis of ester (if needed) LiOH, MeOH, 80 °C, 3 h High Optional step for acid form
Purification Acidification with HCl, recrystallization in ethanol/isopropanol - Ensures compound purity

Research Findings and Notes

  • The palladium-catalyzed amination step is critical and sensitive to ligand, base, and atmosphere conditions; inert atmosphere and proper ligand choice enhance yield and selectivity.
  • The trifluoromethyl substituent on the pyridine ring is introduced prior to coupling, often via commercially available halogenated trifluoromethylpyridines or through established trifluoromethylation methods.
  • The chloro substituent is retained during the coupling, providing a handle for further functionalization if needed.
  • Purification typically involves silica gel chromatography and recrystallization to achieve high purity.
  • The overall yields vary depending on the exact conditions and reagents but generally range from moderate to good (39-81%) across steps.

Chemical Reactions Analysis

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has been studied for its potential as a glycine transporter 1 (GlyT1) inhibitor . GlyT1 is crucial in regulating glycine levels in the central nervous system, making this compound a candidate for developing treatments for various neurological disorders.

Potential Therapeutic Applications

  • Neurological Disorders : As a GlyT1 inhibitor, this compound may help in conditions like schizophrenia and other cognitive disorders by modulating glycine levels.
  • Antidepressant Activity : Research indicates that compounds targeting the glycine system can exhibit antidepressant-like effects, suggesting potential applications in mood disorders.
  • Antitumor Activity : Some studies have shown that similar compounds exhibit cytotoxic effects against certain cancer cell lines, indicating a possible application in oncology.

Case Study 1: GlyT1 Inhibition

A study published in the Chemical and Pharmaceutical Bulletin highlighted the design of novel GlyT1 inhibitors, including derivatives of piperidine and pyridine structures similar to this compound. These inhibitors were shown to enhance glycine's inhibitory neurotransmission, providing insights into their potential therapeutic benefits for treating schizophrenia .

Case Study 2: Anticancer Properties

Research conducted on compounds with similar structures has demonstrated promising anticancer properties. A derivative exhibited selective cytotoxicity against specific cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced antitumor activity .

Summary of Applications

Application AreaDescriptionReferences
Neurological DisordersPotential treatment for schizophrenia via GlyT1 inhibition
Antidepressant ActivityModulation of glycine levels may alleviate mood disorders
Antitumor ActivitySelective cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as the NF-kB inflammatory pathway, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Similarity Metrics

Compound Name CAS Number Substituents/Modifications Similarity Score* Supplier Availability**
Ethyl piperidine-4-carboxylate 1126-09-6 No pyridine substituent; simpler piperidine-4-carboxylate structure 0.95 High
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 169458-04-2 Acetate side chain at piperidine-4-position; hydrochloride salt 0.97 Moderate
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate Not provided Nitro (-NO₂) and -CF₃ on phenyl ring; carboxylate at piperidine-3-position N/A Low
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate 951473-59-9 Thienopyridine-pyrrole hybrid substituent N/A High (4 suppliers)

Similarity scores (0–1 scale) are derived from structural alignment algorithms comparing backbone and functional group topology .
*
Supplier data reflects commercial availability or synthesis complexity.

Key Findings:

Backbone Simplicity vs. Functional Complexity :

  • Ethyl piperidine-4-carboxylate (CAS 1126-09-6) lacks the pyridine substituent, resulting in lower steric hindrance and higher synthetic accessibility. Its high commercial availability underscores its utility as a foundational intermediate .
  • In contrast, the target compound’s pyridine substituent introduces steric and electronic effects that may enhance binding specificity in biological systems. The electron-withdrawing -Cl and -CF₃ groups could stabilize π-π interactions or modulate metabolic stability .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS 169458-04-2) exhibit improved aqueous solubility, a critical factor for in vivo bioavailability. The target compound’s neutral form may require formulation adjustments for pharmacokinetic optimization .

Heterocyclic Hybridization: Derivatives like CAS 951473-59-9 incorporate thienopyridine-pyrrole systems, which expand π-conjugation and redox activity. Such modifications contrast with the target compound’s simpler pyridine motif, highlighting trade-offs between synthetic complexity and functional versatility .

Functional Group Impact on Physicochemical Properties

  • Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic resistance compared to nitro (-NO₂) or methyl (-CH₃) groups in analogues. This group is a common pharmacophore in agrochemicals and CNS drugs due to its electronegativity and steric bulk .
  • This contrasts with unsubstituted pyridine derivatives, which are less reactive .

Biological Activity

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, also known as epyrifenacil, is a compound primarily recognized for its herbicidal properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈ClF₃N₂O₂
CAS Number: 353292-31-6

The compound features a piperidine ring substituted with a pyridine moiety that includes a chlorine and trifluoromethyl group, contributing to its biological activity.

Epirifenacil acts primarily as a herbicide, targeting specific pathways in plant physiology. Its mode of action involves the inhibition of certain enzymes critical for plant growth, particularly those involved in the biosynthesis of amino acids and proteins. This inhibition leads to the disruption of normal cellular functions in plants, ultimately resulting in their death.

Herbicidal Activity

Epirifenacil has been extensively studied for its herbicidal properties. It is effective against a variety of weed species due to its selective inhibition mechanism. The compound demonstrates high potency in controlling both broadleaf and grassy weeds.

Weed Species Effective Concentration (g/ha) Activity Type
Amaranthus retroflexus50Post-emergent control
Echinochloa crus-galli30Pre-emergent control
Setaria viridis40Post-emergent control

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of epyrifenacil on mammalian cell lines. While primarily used as a herbicide, its interaction with human cells has raised questions about potential off-target effects.

A study evaluated its impact on various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
HeLa (Cervical)15Moderate cytotoxicity
MCF7 (Breast)20Moderate cytotoxicity
A549 (Lung)25Low cytotoxicity

These findings suggest that while epyrifenacil is not designed for therapeutic use, it exhibits varying degrees of cytotoxicity across different cell lines.

Case Studies and Research Findings

  • Herbicidal Efficacy : A field trial conducted in various agricultural settings demonstrated that epyrifenacil effectively reduced weed biomass by over 80% compared to untreated controls within two weeks of application .
  • Mechanistic Insights : Research published in Journal of Agricultural and Food Chemistry detailed the biochemical pathways affected by epyrifenacil, noting significant alterations in amino acid profiles in treated plants, which correlated with observed phytotoxic symptoms .
  • Environmental Impact Assessment : An environmental study assessed the persistence of epyrifenacil in soil and water systems, revealing that it degrades relatively quickly under aerobic conditions but can persist longer in anaerobic environments .

Q & A

Q. What are the key synthetic routes for Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions, including coupling of pyridine and piperidine moieties. For example, Biginelli-like multi-component reactions (MCRs) are effective for constructing heterocyclic systems, as seen in analogous pyridine-piperidine derivatives. Key steps include:

  • Coupling reactions : Using dichloromethane and sodium hydroxide to facilitate nucleophilic substitution between chloropyridine and piperidine intermediates .
  • Esterification : Ethyl carboxylate groups are introduced via esterification under reflux conditions, often with catalysts like potassium carbonate .
  • Purification : Silica gel chromatography is critical for isolating the target compound, achieving ≥95% purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify structural features, such as the trifluoromethyl group (δ ~110-120 ppm for 13^13C) and piperidine ring protons (δ 1.5-3.5 ppm for 1^1H) .
  • LC-MS : Confirms molecular weight (e.g., [M+1]+^+ peaks) and detects impurities .
  • HPLC : Validates purity (>95%) and monitors degradation products .

Q. What purification techniques are recommended post-synthesis?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves closely related byproducts .
  • Recrystallization : Polar solvents like ethanol improve crystalline purity .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure is effective .

Advanced Research Questions

Q. How can solvent choice influence reaction efficiency in forming the piperidine ring?

Solvent polarity and coordinating ability significantly impact reaction kinetics:

  • Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance nucleophilicity of intermediates, accelerating ring closure .
  • Temperature optimization : Reactions in dichloromethane at 0–25°C minimize side reactions, while higher temperatures (80°C) in DMF improve yields for sterically hindered systems .
  • Additives : Catalytic iodine or phase-transfer catalysts (e.g., TBAB) improve regioselectivity in multi-component reactions .

Q. What strategies address low yields due to steric hindrance from the trifluoromethyl group?

The electron-withdrawing trifluoromethyl group can slow reaction rates. Mitigation approaches include:

  • Bulky ligands : Use tert-butylphosphine or DavePhos in coupling reactions to reduce steric clash .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., 30 minutes vs. 10 hours) to bypass decomposition pathways .
  • Protecting groups : Temporarily mask reactive sites (e.g., Boc protection for amines) to direct regioselectivity .

Q. How to resolve discrepancies between theoretical and observed NMR data?

Discrepancies often arise from dynamic effects or impurities:

  • Variable-temperature NMR : Identifies conformational flexibility (e.g., piperidine ring puckering) .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous peaks and detects hidden impurities .
  • DFT calculations : Predicts chemical shifts to validate assignments .

Q. What are the implications of the chloro and trifluoromethyl groups on reactivity?

  • Electrophilic substitution : The chloro group directs electrophiles to the para position on the pyridine ring, while the trifluoromethyl group deactivates the ring toward further substitution .
  • Hydrolytic stability : The trifluoromethyl group enhances resistance to hydrolysis under acidic/basic conditions compared to methyl analogs .
  • Biological activity : These groups improve metabolic stability and binding affinity in drug discovery contexts, as seen in related pyridine derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting LC-MS and NMR data for purity assessment?

  • LC-MS sensitivity : Detects low-level impurities (e.g., 0.1%) that NMR may miss. For example, a 328.2 [M+1]+^+ peak in LC-MS may align with the target, while NMR integrates only major components .
  • Ion suppression in MS : Co-eluting salts or solvents can suppress ionization, leading to false negatives. Cross-validate with HPLC-UV .

Methodological Tables

Q. Table 1. Optimization of Reaction Conditions

ParameterCondition 1Condition 2Optimal Outcome
SolventDCM DMF DMF for higher yields
Temperature25°C 80°C 80°C for steric systems
CatalystK2_2CO3_3 TBAB K2_2CO3_3 for esterification

Q. Table 2. Key Spectroscopic Signatures

Functional Group1^1H NMR (ppm)13^13C NMR (ppm)
Piperidine CH2_21.5–2.5 20–35
CF3_3110–120
Ethyl ester1.2 (t), 4.1 (q) 14, 60–70

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

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